2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a dichlorobenzyl sulfanyl group and a thienyl vinyl group
Mechanism of Action
The compound also contains a thienyl group (a sulfur-containing ring), which is a feature of thiazole derivatives. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole: This compound shares the dichlorobenzyl sulfanyl group but has an imidazole ring instead of a pyrimidine ring.
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylthiazole: This compound has a thiazole ring and similar substituents.
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine is unique due to the combination of its pyrimidine ring with both dichlorobenzyl sulfanyl and thienyl vinyl groups
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S2/c18-15-4-1-5-16(19)14(15)11-23-17-20-9-8-12(21-17)6-7-13-3-2-10-22-13/h1-10H,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFNXMIFSBPKSZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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